2-(4-Fluorophenoxy)-2-methylpropanoic acid

Description

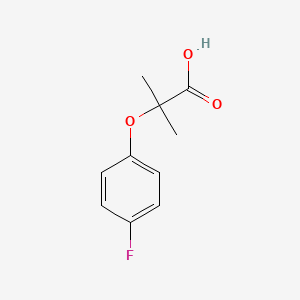

2-(4-Fluorophenoxy)-2-methylpropanoic acid (CAS: 587-11-1) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₁₁FO₃ (SMILES: CC(C)(C(=O)O)OC1=CC=C(C=C1)F) . Its structure features a 4-fluorophenoxy group attached to a 2-methylpropanoic acid backbone. This compound is part of the fibrate class, which includes hypolipidemic agents that modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs) . The fluorine substituent enhances metabolic stability and influences physicochemical properties such as acidity (predicted pKa ~4.42) and lipophilicity .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVNKPIQJZZEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207395 | |

| Record name | Fluorofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-11-1 | |

| Record name | Fluorofibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 4-fluorophenol with a suitable alkylating agent, such as methyl 2-bromopropanoate, under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(4-Fluorophenoxy)-2-methylpropanoic acid has been investigated as a lead compound for developing new pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to existing NSAIDs suggests potential anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum antimicrobial potential.

Anti-Inflammatory Effects

The compound has been studied for its anti-inflammatory effects in animal models. Notably, it has shown a significant reduction in paw edema in rodents induced with inflammation, suggesting its efficacy in treating inflammatory diseases. The mechanism appears to involve modulation of inflammatory pathways, which could be beneficial for conditions like arthritis.

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicate favorable pharmacokinetic properties with significant bioavailability when administered both orally and intravenously. Plasma concentration-time profiles revealed rapid absorption followed by gradual elimination.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MICs indicating strong antimicrobial activity, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-Inflammatory Effects

In a controlled trial involving induced inflammation in rodents, treatment with this compound resulted in a significant decrease in inflammatory markers compared to control groups. This study supports the compound's potential therapeutic application in treating inflammatory conditions.

A comparative analysis of the biological activity of this compound with structurally similar compounds reveals notable differences:

| Compound Name | Antimicrobial Activity | Anti-Inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Broad-spectrum effects observed |

| 2-(4-Chlorophenoxy)-2-methylpropanoic acid | Moderate | Low | Less effective due to lower lipophilicity |

| 2-(4-Bromophenoxy)-2-methylpropanoic acid | Low | Moderate | Reduced efficacy compared to fluorinated analog |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, resulting in improved efficacy and reduced side effects.

Comparison with Similar Compounds

Clofibric Acid

Structure: 2-(4-Chlorophenoxy)-2-methylpropanoic acid (CAS: 882-09-7) . Key Differences:

- Substituent : Chlorine (Cl) at the para position vs. fluorine (F) in the target compound.

- Physicochemical Properties :

- Clofibric acid is a metabolite of clofibrate, a legacy fibrate with moderate triglyceride-lowering effects (~20–25% reduction in cholesterol) .

- The fluorinated analog may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation .

Fenofibric Acid

Structure: 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoic acid . Key Differences:

- Substituent : A 4-chlorobenzoyl group adds steric bulk and enhances PPAR-α binding affinity.

Pharmacological Activity : - Fenofibric acid (active metabolite of fenofibrate) demonstrates superior lipid-lowering efficacy, reducing triglycerides by ~43% and LDL cholesterol by ~20–25% at 600 mg/day .

Gemfibrozil

Structure: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid . Key Differences:

- Backbone: A pentanoic acid chain vs. propanoic acid in the target compound.

- Substituents: Two methyl groups on the phenoxy ring. Pharmacological Activity:

- Gemfibrozil primarily lowers triglycerides (~30–35%) and raises HDL cholesterol (~20%) but has weaker PPAR-α activation compared to fenofibrate derivatives .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Overview

2-(4-Fluorophenoxy)-2-methylpropanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a fluorine atom attached to a phenoxy group, which is further linked to a methylpropanoic acid moiety, enhancing its lipophilicity and metabolic stability. This compound has been investigated for various biological effects, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways. It is believed to act on molecular targets similar to those affected by organoboron compounds, which are known for participating in carbon-carbon bond-forming reactions. The presence of the fluorine atom may also enhance binding affinity to these targets, facilitating its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, potentially through the modulation of inflammatory pathways. This activity makes it a candidate for further research in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies have been conducted using male Sprague-Dawley rats to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The compound demonstrated favorable pharmacokinetic properties with significant bioavailability when administered both orally and intravenously. The plasma concentration-time profiles indicated a rapid absorption phase followed by a gradual elimination phase .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting its potential as an antimicrobial agent.

- Anti-Inflammatory Study : In a controlled trial involving induced inflammation in rodents, treatment with this compound resulted in a significant decrease in paw edema compared to control groups, indicating its effectiveness in reducing inflammation .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-Inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Broad-spectrum effects observed |

| 2-(4-Chlorophenoxy)-2-methylpropanoic acid | Moderate | Low | Less effective due to lower lipophilicity |

| 2-(4-Bromophenoxy)-2-methylpropanoic acid | Low | Moderate | Reduced efficacy compared to fluorinated analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.